(6-Methylbenzo[d]isoxazol-3-yl)methanamine
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Overview
Description
(6-Methylbenzo[d]isoxazol-3-yl)methanamine is a heterocyclic compound with a molecular formula of C₉H₁₀N₂O. It is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . The compound features a benzene ring fused to an isoxazole ring, with a methyl group at the 6-position and a methanamine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction between a nitrile oxide and an alkyne, catalyzed by copper (I) or ruthenium (II) complexes . This reaction forms the isoxazole ring, which can then be further functionalized to introduce the methyl and methanamine groups.
Industrial Production Methods
Industrial production of (6-Methylbenzo[d]isoxazol-3-yl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(6-Methylbenzo[d]isoxazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzene or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(6-Methylbenzo[d]isoxazol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (6-Methylbenzo[d]isoxazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isoxazol-3-yl)methanamine: Lacks the methyl group at the 6-position.
6-Methoxybenzo[d]isoxazol-3-yl)methanamine: Has a methoxy group instead of a methyl group at the 6-position.
Uniqueness
(6-Methylbenzo[d]isoxazol-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 6-position may enhance its stability and binding affinity to certain molecular targets compared to its analogs .
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
(6-methyl-1,2-benzoxazol-3-yl)methanamine |
InChI |
InChI=1S/C9H10N2O/c1-6-2-3-7-8(5-10)11-12-9(7)4-6/h2-4H,5,10H2,1H3 |
InChI Key |
OWWQLUUOJLZZDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NO2)CN |
Origin of Product |
United States |
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